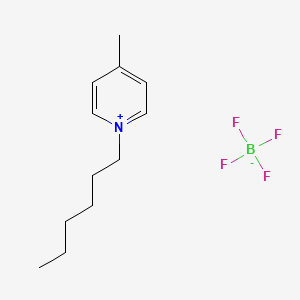
1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate is an organic compound with the molecular formula C12H20BF4N. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate can be synthesized through a quaternization reaction. The process typically involves the reaction of 4-methylpyridine with hexyl bromide to form 1-hexyl-4-methylpyridinium bromide. This intermediate is then treated with sodium tetrafluoroborate to exchange the bromide ion with the tetrafluoroborate ion, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tetrafluoroborate ion can be replaced by other anions.
Oxidation and Reduction Reactions: It can undergo redox reactions, although these are less common due to the stability of the pyridinium ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium salts of other anions, such as sodium chloride or sodium nitrate, under mild conditions.
Redox Reactions: These reactions may require strong oxidizing or reducing agents, such as potassium permanganate or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new ionic liquids with different anions, while redox reactions can lead to the formation of various oxidized or reduced species .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate can be compared with other similar compounds, such as:
1-Butyl-4-methylpyridinium tetrafluoroborate: This compound has a shorter alkyl chain, which affects its solubility and thermal stability.
1-Hexyl-3-methylpyridinium tetrafluoroborate: The position of the methyl group on the pyridine ring can influence the compound’s reactivity and interaction with other molecules.
Uniqueness: this compound is unique due to its specific combination of a hexyl chain and a methyl group on the pyridine ring, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Vergleich Mit ähnlichen Verbindungen
- 1-Butyl-4-methylpyridinium tetrafluoroborate
- 1-Hexyl-3-methylpyridinium tetrafluoroborate
- 1-Octyl-4-methylpyridinium tetrafluoroborate
Eigenschaften
Molekularformel |
C12H20BF4N |
|---|---|
Molekulargewicht |
265.10 g/mol |
IUPAC-Name |
1-hexyl-4-methylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C12H20N.BF4/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;2-1(3,4)5/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
QFTOMUOTRLBUKG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCCCC[N+]1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


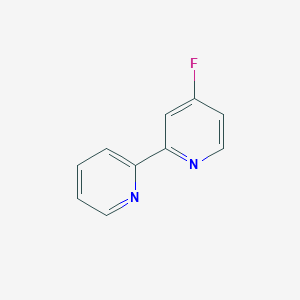


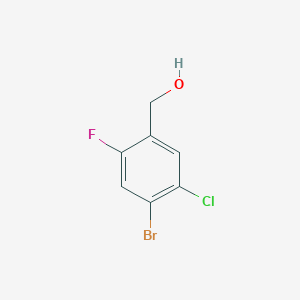
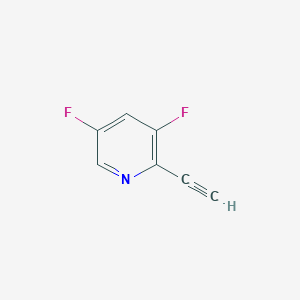
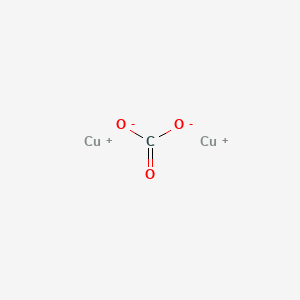
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)
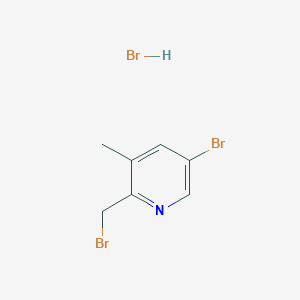
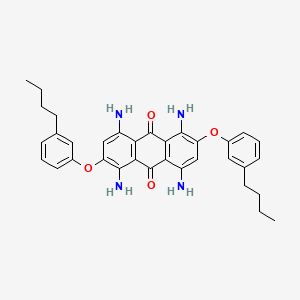
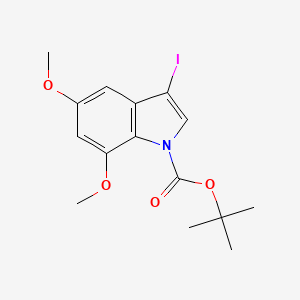
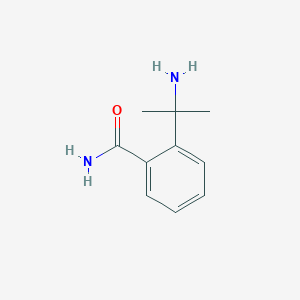
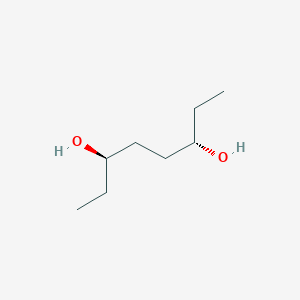
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
